5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that features both pyrazole and oxazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with an oxazolidinone derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole or oxazolidinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the oxazolidinone moiety.
Oxazolidinone: Contains the oxazolidinone ring but lacks the pyrazole moiety.
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl: A similar compound with different substituents.
Uniqueness
5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one is unique due to the combination of pyrazole and oxazolidinone rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c1-5-6(3-10-11(5)2)7-4-9-8(12)13-7/h3,7H,4H2,1-2H3,(H,9,12) |
InChI Key |
WEZPJXZHWVGPST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2CNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.